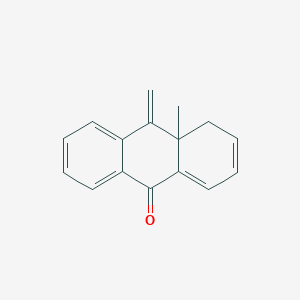
2-(2-Methylpropylidene)-2H-1,3-benzodithiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves cyclization of a suitable precursor, typically a thioamide or a thiosemicarbazone, under specific conditions. The cyclization process forms the central benzodithiole ring.
Reaction Conditions: The cyclization reaction can occur under acidic or basic conditions, depending on the starting material. Acid-catalyzed cyclization often involves Lewis acids like aluminum chloride (
AlCl3
), while base-catalyzed cyclization may use sodium hydroxide (NaOH
) or potassium hydroxide (KOH
).Industrial Production: Although industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration. Researchers continue to investigate efficient and scalable processes for large-scale production.
Análisis De Reacciones Químicas
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfones or sulfoxides.
Reduction: Reduction of the benzodithiole ring can yield various derivatives.
Substitution: Substituents can be introduced at different positions on the benzodithiole ring.
- Oxidizing agents like hydrogen peroxide (
Oxidation: H2O2
) or m-chloroperbenzoic acid (m-CPBA
). Reducing agents such as sodium borohydride (Reduction: NaBH4
) or lithium aluminum hydride (LiAlH4
).Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
Major Products: The specific products depend on the reaction conditions and substituents present. Common derivatives include substituted benzodithioles and their corresponding oxidation or reduction products.
Aplicaciones Científicas De Investigación
Chemistry:
Ligand Design: Benzodithioles serve as ligands in coordination chemistry, forming complexes with transition metals.
Materials Science: Their unique electronic properties make them interesting for organic electronics and semiconductors.
Antioxidant Properties: Some benzodithioles exhibit antioxidant activity, potentially relevant for health and disease prevention.
Anticancer Research: Researchers explore their potential as anticancer agents due to their structural features.
Dyes and Pigments: Benzodithioles contribute to the coloration of dyes and pigments.
Corrosion Inhibitors: Their sulfur-containing groups make them useful in corrosion protection.
Mecanismo De Acción
The exact mechanism by which 2-(2-Methylpropylidene)-2H-1,3-benzodithiole exerts its effects remains an active area of research. It likely involves interactions with cellular targets and signaling pathways.
Comparación Con Compuestos Similares
While benzodithioles share some features with other heterocyclic compounds, their unique combination of sulfur atoms and aromatic rings sets them apart. Similar compounds include 1-Propanamine, 2-methyl-N-(2-methylpropyl)- .
Propiedades
| 112519-98-9 | |
Fórmula molecular |
C11H12S2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
2-(2-methylpropylidene)-1,3-benzodithiole |
InChI |
InChI=1S/C11H12S2/c1-8(2)7-11-12-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 |
Clave InChI |
SWGXSGIVKDVKRY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C1SC2=CC=CC=C2S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)


![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)

![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
